methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H8N3O4S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then treated with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular pathways involved depend on the specific enzyme or target protein .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate
Uniqueness
Methyl 3-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methyl and sulfamoyl groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O4S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
methyl 5-methyl-3-sulfamoyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H9N3O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9)(H2,7,11,12) |
InChI Key |
NJJQOGLISDLTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.